2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate
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Overview
Description
2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate is a chemical compound with a complex structure that includes methoxy, nitro, and alaninate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate typically involves the reaction of 2-methoxy-5-nitroaniline with beta-alanine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-methoxyethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylalanine derivatives, and various other functionalized compounds .
Scientific Research Applications
2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The methoxy groups enhance its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
- N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
Uniqueness
2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups provide a balance of reactivity and stability, making it suitable for various applications .
Properties
CAS No. |
68133-25-5 |
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Molecular Formula |
C13H18N2O6 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-methoxyethyl 3-(2-methoxy-5-nitroanilino)propanoate |
InChI |
InChI=1S/C13H18N2O6/c1-19-7-8-21-13(16)5-6-14-11-9-10(15(17)18)3-4-12(11)20-2/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
DYSWWFSUVZDAHO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CCNC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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